![molecular formula C13H19Cl2NO B1426324 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-09-9](/img/structure/B1426324.png)
2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chlorophenoxy group attached to an ethyl chain, which is further connected to a piperidine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Formation of 2-(2-Chlorophenoxy)ethyl bromide: This intermediate is prepared by reacting 2-chlorophenol with ethylene dibromide in the presence of a base such as potassium carbonate.
N-Alkylation of Piperidine: The 2-(2-Chlorophenoxy)ethyl bromide is then reacted with piperidine in the presence of a base like sodium hydride or potassium carbonate to form 2-[2-(2-Chlorophenoxy)ethyl]piperidine.
Formation of Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted phenoxy derivatives.
Oxidation: Piperidinone derivatives.
Reduction: Reduced piperidine derivatives.
Hydrolysis: Phenol and piperidine derivatives.
Scientific Research Applications
2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
- 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
- 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
Uniqueness
2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIBTNSWOLEDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


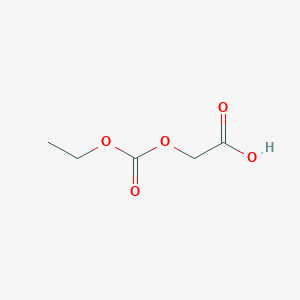
![(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine](/img/structure/B1426244.png)
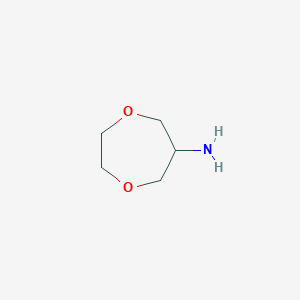
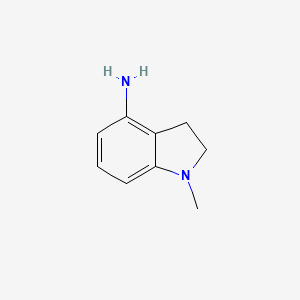
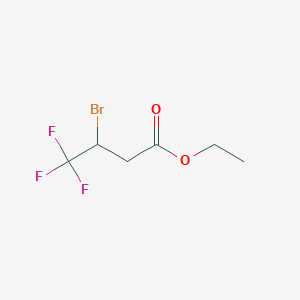
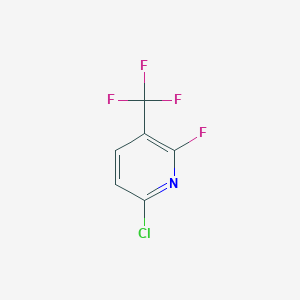
![3-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1426254.png)
![1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1426256.png)
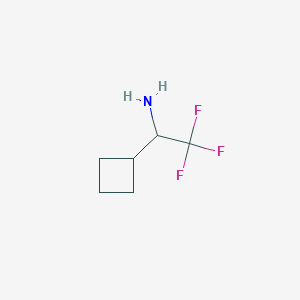
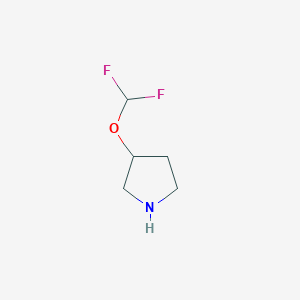
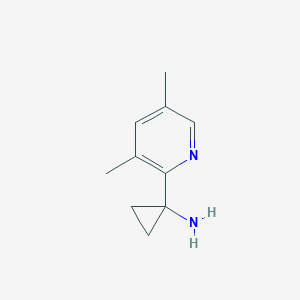
![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)
![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1426263.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)
